molecular formula C13H15NO B14512227 N-(8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-ylidene)hydroxylamine CAS No. 62678-00-6

N-(8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-ylidene)hydroxylamine

Cat. No.: B14512227
CAS No.: 62678-00-6
M. Wt: 201.26 g/mol
InChI Key: QYEPJIQZYMDPEN-UHFFFAOYSA-N
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Description

N-(8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-ylidene)hydroxylamine is a complex organic compound that belongs to the class of hydroxylamines. These compounds are characterized by the presence of an N-OH functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-ylidene)hydroxylamine typically involves the reaction of acenaphthene derivatives with hydroxylamine under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-ylidene)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: Conversion to corresponding nitroso or nitro compounds.

    Reduction: Formation of amines.

    Substitution: Reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-ylidene)hydroxylamine involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other hydroxylamines and acenaphthene derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

The uniqueness of N-(8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-ylidene)hydroxylamine lies in its specific structure, which may confer unique properties and applications compared to other related compounds.

Conclusion

This compound is a compound of significant interest in various scientific fields

Properties

CAS No.

62678-00-6

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-(8-methyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-5-ylidene)hydroxylamine

InChI

InChI=1S/C13H15NO/c1-8-2-5-11-12(14-15)7-4-9-3-6-10(8)13(9)11/h2,5,9,15H,3-4,6-7H2,1H3

InChI Key

QYEPJIQZYMDPEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3C2=C(C=C1)C(=NO)CC3

Origin of Product

United States

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